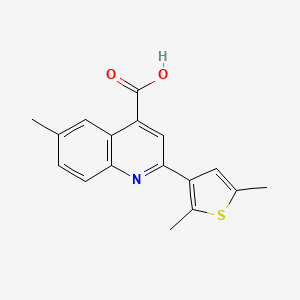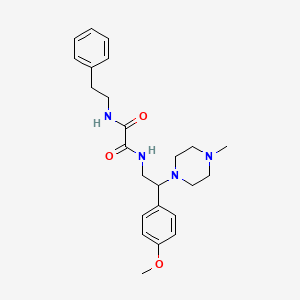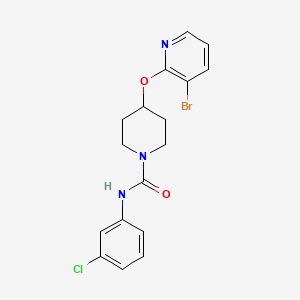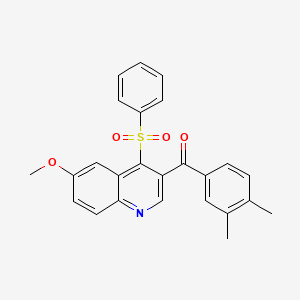
2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule that contains a thiophene and a quinoline moiety . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring, and a pyridine ring.
Aplicaciones Científicas De Investigación
Synthesis and Antimycobacterial Activity
A novel series of compounds, including 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were synthesized and evaluated for their antitubercular activity. The synthesis involved an intermediate similar to 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid. These compounds showed promising results as antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Development of Fluorescent Dipoles
Research into mesomeric betaines, which are compounds constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, has been conducted. These compounds exhibit fluorescent properties and are synthesized from intermediates related to 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid (Smeyanov et al., 2017).
Antihypoxic Activity
Research into the synthesis and antihypoxic activity of quinoline carboxylic acids has been explored. Specifically, compounds derived from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant antihypoxic effects, suggesting potential therapeutic applications (Ukrainets et al., 2014).
Solar Cell Applications
Studies have investigated the use of carboxylated cyanine dyes, which are structurally similar to 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid, in dye-sensitized solar cells. These compounds have shown potential in improving photoelectric conversion efficiency, indicating their utility in renewable energy technologies (Wu et al., 2009).
Antibacterial and Antifungal Agents
Compounds analogous to 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid have been synthesized for their potential as antibacterial and antifungal agents. These include analogs of nalidixic acid with a pyrrole moiety, indicating the broad spectrum of pharmacological applications of these compounds (Corelli et al., 1983).
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with thiols . Thiols play a crucial role in various biological processes, including enzyme activity regulation and cellular defense against oxidative stress.
Mode of Action
It has been observed that similar compounds, such as 1-aryl-2-(2,5-dimethylthiophen-3-yl)-2-hydroxyethanones, react with thiols in trifluoroacetic acid, leading to the formation of substituted 1-aryl-2-(2,5-dimethylthiophen-3-yl)-2-sulfanylethanones . This suggests that 2-(2,5-Dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid might interact with its targets in a similar manner.
Propiedades
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-9-4-5-15-13(6-9)14(17(19)20)8-16(18-15)12-7-10(2)21-11(12)3/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXOTEIZJASUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(SC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2425187.png)



![3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2425194.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2425197.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2425200.png)
![4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2425201.png)

